4-tert-Butylphthalic acid

Overview

Description

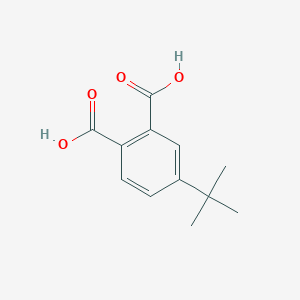

4-tert-Butylphthalic acid is an organic compound with the molecular formula C₁₂H₁₄O₄. It is a derivative of phthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a tert-butyl group. This compound is known for its white to yellowish crystalline powder appearance and is soluble in organic solvents like ethanol, acetone, and chloroform, but poorly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butylphthalic acid can be synthesized through the oxidation of 4-tert-butyltoluene using potassium permanganate as an oxidizing agent. The reaction typically involves heating the mixture under reflux conditions .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting o-xylene with chloro-tert-butane in the presence of a catalyst like iodine to form 4-tert-butyl o-xylene. This intermediate is then oxidized using potassium permanganate to yield this compound .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form 4-tert-butylphthalic anhydride.

Reduction: It can be reduced to form 4-tert-butylphthalic alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: 4-tert-Butylphthalic anhydride.

Reduction: 4-tert-Butylphthalic alcohol.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-tert-Butylphthalic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-tert-Butylphthalic acid involves its interaction with various molecular targets, primarily through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

4-tert-Butylphthalic anhydride: A derivative formed by the dehydration of 4-tert-Butylphthalic acid.

4-tert-Butylbenzoic acid: Similar in structure but lacks the second carboxylic acid group.

Phthalic acid: The parent compound without the tert-butyl group.

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts distinct physical and chemical properties. This group increases the compound’s hydrophobicity and alters its reactivity compared to phthalic acid and its other derivatives .

Biological Activity

4-tert-Butylphthalic acid (CAS Number: 14236-13-6) is a chemical compound that has garnered attention due to its diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and environmental impacts.

This compound is a derivative of phthalic acid with a tert-butyl group attached to the aromatic ring. Its molecular formula is , and it exhibits the following properties:

- Molecular Weight : 222.24 g/mol

- Melting Point : 70-75 °C

- Solubility : Soluble in organic solvents like benzene and toluene but less soluble in water .

The biological activity of this compound is primarily attributed to its carboxylic acid groups, which can form hydrogen bonds and ionic interactions with proteins and enzymes. This interaction can significantly influence the structure and function of various biomolecules. The steric hindrance provided by the tert-butyl group affects the compound's reactivity and selectivity in biochemical reactions .

Enzyme Interactions and Metabolic Pathways

Research indicates that this compound is utilized in studies focusing on enzyme interactions and metabolic pathways. It serves as an intermediate in synthesizing dyes and pigments, which may have implications for understanding metabolic processes in organisms .

Toxicological Effects

Studies have shown that this compound exhibits toxic effects on aquatic organisms and may interact with estrogen receptors, raising concerns about its environmental impact and potential health risks . The compound's effects on human health are still under investigation, but its structural similarity to other phthalates suggests possible endocrine-disrupting properties.

Case Studies

- Utilization in Bioremediation : A study demonstrated that specific strains of Sphingobium bacteria could utilize 4-tert-butylphenol (a related compound) as a sole carbon source, indicating potential applications in bioremediation efforts for pollutants containing similar structures .

- Kinetic Studies on Droplet Formation : Research highlighted that 4-tert-butylphthalic anhydride (a derivative) led to accelerated droplet ripening in emulsions, suggesting unique properties that could be harnessed in material science applications .

Applications in Medicine

This compound is being explored for its potential role in drug development. Its ability to interact with biological molecules makes it a candidate for creating pharmaceuticals that target specific pathways or diseases.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Used to study enzyme mechanisms and metabolic pathways |

| Toxicological Effects | Potential endocrine disruptor; toxic to aquatic life |

| Bioremediation | Utilized by bacteria for degradation of related compounds |

| Material Science | Enhances droplet formation kinetics in emulsions |

| Pharmaceutical Development | Investigated as a building block for drug synthesis |

Properties

IUPAC Name |

4-tert-butylphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)7-4-5-8(10(13)14)9(6-7)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHQCWZLIYAJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345522 | |

| Record name | 4-tert-Butylphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14236-13-6 | |

| Record name | 4-tert-Butylphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.